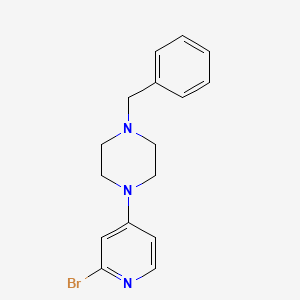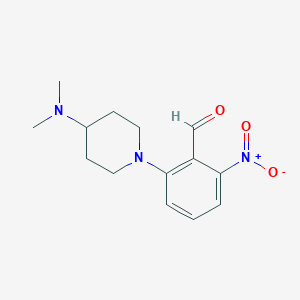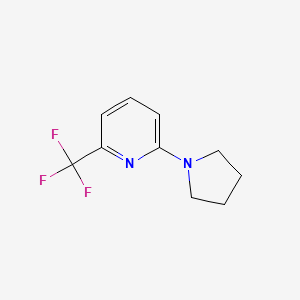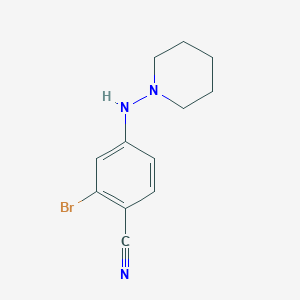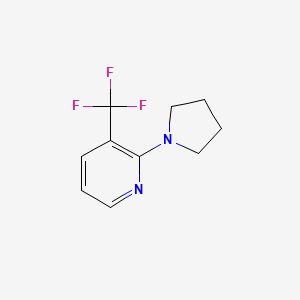
2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms . The empirical formula of this compound is C10H11F3N2 and its molecular weight is 216.20 .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine” includes a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group attached to the pyridine ring likely influences the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
- Synthesis of Ligands and Complex Chemistry : Derivatives of pyridine, including those related to 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, have been used in coordination chemistry. They serve as ligands and show potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Advances in Chemistry and Applications
- Development in Chemistry and Functional Materials : Recent advancements include the synthesis of multifunctional spin-crossover switches and the incorporation into biomedical sensors. These derivatives are also used in the self-assembly of various functional materials and surface structures, and in catalysis (Halcrow, 2014).
Novel Routes to Derivatives
- Synthesis of Nicotinic Acid Derivatives : Novel routes have been developed for synthesizing nicotinic acid derivatives from simple fluorinated precursors. These derivatives play a crucial role in the manufacture of certain inhibitors (Kiss, Ferreira, Learmonth, 2008).
Applications in Electroluminescence and OLEDs
- High Efficiency Electroluminescence : Trifluoromethyl-substituted pyridines have been used in the synthesis of orange-red iridium(III) complexes. These complexes exhibit significant electroluminescence and have applications in organic light-emitting devices (OLEDs) (Su et al., 2021).
Pyrrolidine Synthesis and Applications
- Pyrrolidine Chemistry and Industrial Applications : Pyrrolidines, including those related to 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, show biological effects and are used in medicine, dyes, and agrochemicals (Żmigrodzka et al., 2022).
Ring Opening Reactions
- Formation of Dibenzoxanthenes and Diarylmethanes : Studies have explored the ring-opening reactions of pyrrolidine derivatives leading to the formation of dibenzoxanthenes and diarylmethanes (Gazizov et al., 2015).
Tautomerization and Photochemical Reactions
- Photoinduced Tautomerization : Investigations into pyridine derivatives have revealed their potential for photoinduced tautomerization, showing various types of photoreactions (Vetokhina et al., 2012).
Regioselective Synthesis and Ligands
- Optically Active Ligands : Research into the regioselective synthesis of optically active (pyrazolyl)pyridines and their use as chiral N,N-donating ligands has been explored (Kowalczyk, Skarżewski, 2005).
Antibacterial Activity
- Antibacterial Pyridine Derivatives : Synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their evaluation for antibacterial activity have been reported, showing significant activity against various bacteria (Bogdanowicz et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-yl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-5-14-9(8)15-6-1-2-7-15/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICETOMRWQJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249947 | |
| Record name | 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine | |
CAS RN |
1355247-70-9 | |
| Record name | 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



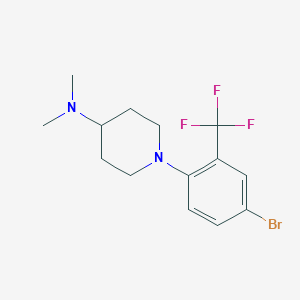
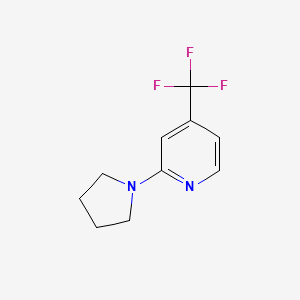
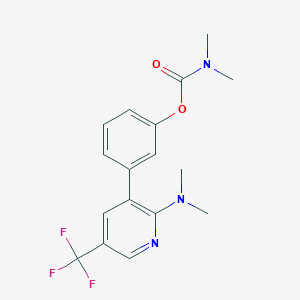
![2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401892.png)
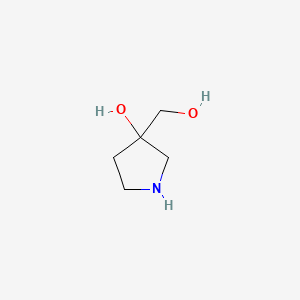
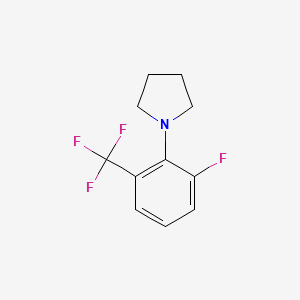
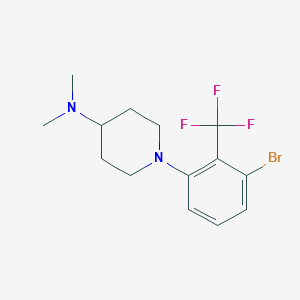
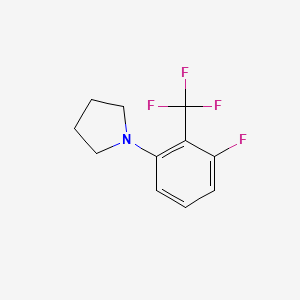
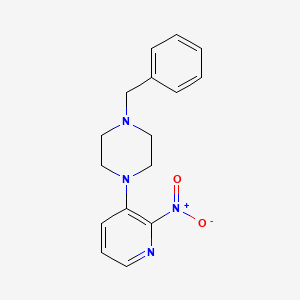
![(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1401900.png)
